
2,2,3-Trimethylbutane
Overview
Description
2,2,3-Trimethylbutane, also known as triptane, is an organic chemical compound with the molecular formula C7H16. It is a highly branched alkane and one of the isomers of heptane. This compound is notable for being the most compact and heavily branched of the heptane isomers, with a butane backbone. It is commonly used as an anti-knock additive in aviation fuels due to its high octane rating .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane can be synthesized through various methods. One common approach involves the catalytic reaction of methanol in the presence of zinc iodide, which produces butane and higher hydrocarbons with a high degree of branching, including this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, which results in the formation of various branched alkanes, including this compound .
Chemical Reactions Analysis
Thermal Decomposition and Radical Pathways
2,2,3-Trimethylbutane undergoes thermal decomposition at elevated temperatures (480–500°C), primarily via C–C bond homolysis. In KCl-coated vessels, the reaction proceeds through:
The resulting radicals react with O to form alkenes and hydroperoxyl radicals:
Key Kinetic Parameters:
Reaction | log(A / s) | E (kJ·mol) |
---|---|---|
16.46 ± 0.12 | 305.0 ± 1.5 | |
9.32 ± 0.13 | 460 ± 950 |
The central C–C bond in radicals undergoes homolysis ( s at 480°C), yielding 2,3-dimethylbut-2-ene and acetone as minor products .
Catalytic Conversion to Hydrocarbons
This compound is selectively synthesized via catalytic homologation of dimethyl ether (DME) or methanol using acid zeolites or metal halides (e.g., InI, ZnI):
Reaction Conditions and Yields:
Catalyst | Temp. (K) | Pressure (kPa) | Triptane Yield (%) | Selectivity (%) |
---|---|---|---|---|
InI | 453–493 | 60–250 | 56 | 65 |
ZnI | 473 | Ambient | 31 | 39 |
The mechanism involves sequential methylation of light olefins (e.g., ethylene) followed by hydride transfer or β-scission of carbocations . InI enhances selectivity by suppressing isomerization at lower temperatures (200°C) .
Oxidation and Combustion Behavior
In slowly reacting H/O mixtures at 480°C, this compound forms:
-
Major products : Propene (CH), isobutene (i-CH), and 2,2,3-trimethylbut-1-ene.
HO radicals dominate chain termination:
Product Distribution vs. O2_22 Pressure:
O Pressure (Torr) | TRIMB-1 Yield (%) |
---|---|
60 | 15 |
500 | 45 |
Higher O pressures favor alkene formation via radical stabilization .
Reaction Thermodynamics
Thermochemical parameters for key reactions:
Property | Value (kJ·mol) |
---|---|
Δ(t-Bu) | 37.6 ± 2.0 |
Δ(i-Pr) | 80.8 ± 4.0 |
D(t-Bu–H) | 390.2 ± 2.0 |
D(i-Pr–H) | 402.5 ± 4.0 |
These values underpin the stability of radicals generated during decomposition .
Scientific Research Applications
Overview
2,2,3-Trimethylbutane, commonly known as triptane, is an organic compound with the molecular formula CH. It is a highly branched alkane and one of the isomers of heptane. Its unique structure contributes to its high octane rating, making it especially valuable in various industrial and scientific applications.
Fuel Additive
One of the primary applications of this compound is as an anti-knock additive in aviation fuels. Its high octane rating (Research Octane Number of approximately 112) enhances fuel efficiency and performance in internal combustion engines, particularly in aviation settings where fuel stability and performance are critical .
Reference Compound in Hydrocarbon Studies
In chemical research, this compound serves as a reference compound for studying hydrocarbon behavior and properties. Its stable structure allows researchers to investigate various reactions and mechanisms involving hydrocarbons .
Catalytic Processes
The compound is also significant in catalytic processes. It can be synthesized through catalytic pathways involving methanol or dimethyl ether conversion over solid acid catalysts at low temperatures. This process minimizes unwanted side reactions and enhances yield . Research has demonstrated its utility in optimizing the production of branched alkanes from simpler hydrocarbons.
Thermal Decomposition Studies
Triptane has been employed in comparative rate of thermal decomposition (CRTD) studies using single-pulse surge tubes. These studies help understand the thermal stability and decomposition pathways of hydrocarbons under controlled conditions .
Case Study 1: Aviation Fuel Performance
A study conducted on the performance of aviation fuels containing varying concentrations of triptane demonstrated that blends with higher triptane content exhibited significantly improved anti-knock properties compared to traditional fuels. This enhancement was attributed to triptane's ability to resist premature ignition under high compression ratios, making it a preferred choice for high-performance aircraft engines .
Case Study 2: Catalytic Synthesis Optimization
Research focusing on the catalytic synthesis of triptane from dimethyl ether highlighted the effectiveness of using halide-free solid acid catalysts. The study found that operating at lower temperatures (453–493 K) resulted in higher selectivity for triptane while reducing by-products associated with skeletal isomerization. This advancement presents a more efficient pathway for producing high-octane fuels from renewable sources .
Mechanism of Action
As an anti-knock additive, 2,2,3-trimethylbutane works by increasing the octane rating of fuel, which helps prevent engine knocking. Engine knocking occurs when fuel combusts prematurely in the engine cylinder, causing a knocking sound and potentially damaging the engine. By increasing the octane rating, this compound ensures smoother and more efficient combustion, thereby protecting the engine .
Comparison with Similar Compounds
- Neopentane
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
- Tetramethylbutane
- Tetraethylmethane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
- 2,3,4-Trimethylpentane
- Tetra-tert-butylmethane
Comparison: 2,2,3-Trimethylbutane is unique among its isomers due to its highly branched structure and compactness. This structure contributes to its high octane rating, making it particularly effective as an anti-knock additive. Compared to other similar compounds, this compound has a higher degree of branching, which enhances its stability and performance in fuel applications .
Biological Activity
2,2,3-Trimethylbutane, also known as triptane, is a branched-chain alkane with the molecular formula . It is primarily recognized for its application as a high-octane fuel additive in gasoline. However, its biological activity has not been extensively studied. This article aims to summarize the available literature regarding the biological activity of this compound, including its potential effects on human health and the environment.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 100.19 g/mol
- CAS Number : 565-59-3
Biological Activity Overview
The biological activity of this compound is primarily characterized by its metabolic pathways and potential toxicological effects. However, comprehensive data on its bioactivity is limited.
Metabolism and Toxicology
-
Metabolic Pathways :
- The metabolism of this compound is not well-documented in human studies. It is hypothesized to undergo oxidation in the liver via cytochrome P450 enzymes, similar to other alkanes. This process may lead to the formation of various metabolites that could possess different biological activities.
-
Toxicological Studies :
- Limited toxicological data suggest that exposure to high concentrations may lead to respiratory irritation and central nervous system effects. A study indicated that inhalation of aliphatic hydrocarbons can result in symptoms such as dizziness and headaches; however, specific studies on triptane are scarce .
Environmental Impact
Research has shown that hydrocarbons like this compound can impact environmental health through air pollution and potential bioaccumulation in aquatic systems.
- Air Quality Studies :
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound are lacking, it has been identified as a component in various natural extracts. For instance:
- In a study analyzing the volatile compounds from bamboo extracts, this compound was found among other hydrocarbons. The overall extract exhibited antimicrobial properties against certain bacterial strains .
Data Table: Summary of Biological Activity Studies
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,2,3-trimethylbutane relevant to experimental design?
- Answer : Critical properties include a boiling point of 80.9°C, density of 0.69 g/mL at 25°C, and a flash point of 20°F (−6.7°C), which inform handling and storage protocols (e.g., inert atmosphere for volatility control). Surface tension data (e.g., 19.73 mN/m at 20°C) and dielectric constants (e.g., 8.6 at 68°C) are essential for solvent selection and polarity-dependent reactions .
Q. How is this compound synthesized, and what methodological optimizations are reported?
- Answer : A continuous reaction process using methanol as a precursor has been explored, involving catalytic steps (e.g., acid-catalyzed alkylation). Key parameters include temperature gradients (e.g., 80–120°C), pressure modulation, and catalyst recycling to improve yield and purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer : Due to its low flash point (20°F) and high vapor pressure (3.37 psi at 37.7°C), strict flammability controls (e.g., spark-free equipment) and ventilation are required. Personal protective equipment (PPE) and adherence to NFPA guidelines are mandatory .
Q. How does this compound compare structurally to its isomers (e.g., 2,3-dimethylbutane)?
- Answer : Unlike linear isomers, this compound’s branched structure (C7H16) introduces steric hindrance, affecting reactivity and thermodynamic stability. For example, its boiling point (80.9°C) is lower than linear heptane isomers due to reduced surface area .
Q. What analytical techniques are used to confirm the purity of this compound?
- Answer : Gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δH = 0.834–1.378 ppm for methyl groups) are standard. Differential scanning calorimetry (DSC) verifies thermal stability .
Advanced Research Questions
Q. How do methyl group positions in this compound influence its NMR spectral parameters?
- Answer : The molecule’s unsymmetrical branching generates distinct proton environments. For example, methyne proton H-3 exhibits δH = 1.378 ppm (vs. 0.834 ppm for terminal methyl groups). Coupling constants and differential parameters (e.g., 2,2,3-d’-1 = -25 mlrd.) reveal steric and electronic interactions .
Q. What contradictions exist in reported surface tension data for this compound, and how can they be resolved?
- Answer : Discrepancies in surface tension (e.g., 19.73 mN/m vs. 20.70 mN/m at 20°C) may arise from measurement techniques (pendant drop vs. capillary rise). Standardizing temperature control (±0.1°C) and purity verification (≥99%) reduce variability .
Q. How does this compound’s dielectric constant correlate with its application in fuel formulations?
- Answer : Its dielectric constant (8.6 at 68°C) indicates moderate polarity, enhancing miscibility with oxygenates (e.g., ethanol) in gasoline blends. This property improves combustion efficiency and reduces knocking in co-optimized fuel-engine systems .
Q. What computational models predict the thermodynamic stability of this compound relative to branched alkanes?
- Answer : Density functional theory (DFT) calculations compare Gibbs free energy (ΔG) and strain energy. For this compound, steric strain from the 2,2,3-methyl arrangement results in ΔG ≈ 5–8 kJ/mol higher than 2,3-dimethylbutane .
Q. How does the "heptacarbonic fragment" in this compound affect its spectroscopic behavior compared to shorter-chain analogs?
- Answer : The fragment [С1Н13-С2(С2’Н2’3)(С2’’Н2’’3)–С3Н3(С3’Н3’3)-С4Н42-] introduces unique splitting patterns in NMR (e.g., δH = -46 to +108 mlrd. for differential parameters) due to hyperconjugation and vicinal coupling, differing from linear alkanes .
Q. Methodological Tables
Property | Value | Reference |
---|---|---|
Boiling Point | 80.9°C | |
Density (25°C) | 0.69 g/mL | |
Surface Tension (20°C) | 19.73 mN/m | |
Dielectric Constant (68°C) | 8.6 | |
Key NMR δH (methyne proton) | 1.378 ppm |
Properties
IUPAC Name |
2,2,3-trimethylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSAWUMDACLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060047 | |
Record name | 2,2,3-Trimethylbutane | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,3-Trimethylbutane | |
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Vapor Pressure |
102.0 [mmHg] | |
Record name | 2,2,3-Trimethylbutane | |
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CAS No. |
464-06-2 | |
Record name | 2,2,3-Trimethylbutane | |
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Record name | 2,2,3-Trimethylbutane | |
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Record name | Butane, 2,2,3-trimethyl- | |
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Record name | 2,2,3-Trimethylbutane | |
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Record name | 2,2,3-trimethylbutane | |
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Record name | 2,2,3-TRIMETHYLBUTANE | |
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Retrosynthesis Analysis
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